molecular formula C17H17F2N7O3 B2844642 6-(3-{[9-(2,2-difluoroethyl)-9H-purin-6-yl]oxy}pyrrolidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one CAS No. 2380079-87-6

6-(3-{[9-(2,2-difluoroethyl)-9H-purin-6-yl]oxy}pyrrolidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2844642
CAS No.: 2380079-87-6
M. Wt: 405.366
InChI Key: FVHHOBARKPTMCN-UHFFFAOYSA-N
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Description

6-(3-{[9-(2,2-difluoroethyl)-9H-purin-6-yl]oxy}pyrrolidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including a purine derivative, a pyrrolidine ring, and a dihydropyridazinone moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-{[9-(2,2-difluoroethyl)-9H-purin-6-yl]oxy}pyrrolidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the purine derivative, which is then coupled with a pyrrolidine intermediate. The final step involves the formation of the dihydropyridazinone ring.

    Preparation of Purine Derivative: The purine derivative is synthesized through a series of reactions, including halogenation, nucleophilic substitution, and cyclization.

    Coupling with Pyrrolidine Intermediate: The purine derivative is then coupled with a pyrrolidine intermediate using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.

    Formation of Dihydropyridazinone Ring: The final step involves the cyclization of the intermediate to form the dihydropyridazinone ring, typically using a cyclization agent under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine and pyrrolidine moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the dihydropyridazinone ring using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the purine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

    Catalysts: Palladium, platinum

Major Products

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted purine derivatives.

Scientific Research Applications

6-(3-{[9-(2,2-difluoroethyl)-9H-purin-6-yl]oxy}pyrrolidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes and enzyme activities.

    Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine moiety is known to interact with nucleotide-binding sites, while the pyrrolidine and dihydropyridazinone rings may enhance binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(3,5-difluoroanilino)-9-(2,2-difluoroethyl)-2-purinecarbonitrile: Shares the purine and difluoroethyl groups but differs in the anilino substitution.

    3-(2,2-difluoroethyl)pyrrolidine hydrochloride: Contains the pyrrolidine and difluoroethyl groups but lacks the purine and dihydropyridazinone moieties.

Uniqueness

The uniqueness of 6-(3-{[9-(2,2-difluoroethyl)-9H-purin-6-yl]oxy}pyrrolidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-[3-[9-(2,2-difluoroethyl)purin-6-yl]oxypyrrolidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N7O3/c1-24-13(27)3-2-11(23-24)17(28)25-5-4-10(6-25)29-16-14-15(20-8-21-16)26(9-22-14)7-12(18)19/h2-3,8-10,12H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHHOBARKPTMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)OC3=NC=NC4=C3N=CN4CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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